1,3-Dimethylpentylamine
Overview
Description
Mechanism of Action
Target of Action
1,3-DMAA primarily acts as an indirect sympathomimetic drug This means it stimulates the part of the nervous system responsible for the ‘fight or flight’ response
Pharmacokinetics
1,3-DMAA has an oral clearance of 20.02±9.5 L∙hr -1, an oral volume of distribution of 236±38 L, and a terminal half-life of 8.45±1.9 hr . The peak DMAA concentration for all subjects was observed within 3–5 hours following ingestion . These properties suggest that 1,3-DMAA is rapidly absorbed and distributed in the body, and it is eliminated at a moderate rate.
Action Environment
The action of 1,3-DMAA can be influenced by various environmental factors. For instance, the presence of other stimulants or substances can potentiate its effects. Additionally, individual factors such as the user’s health status, age, and tolerance can also impact the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,3-Dimethylpentylamine are not fully understood due to limited studies. It is known that this compound interacts with various biomolecules in the body. It is believed that the effects of this compound are those of an indirect agonist of adrenoceptors .
Cellular Effects
Ingestion of higher than recommended doses of this compound has been associated with untoward effects including cerebral hemorrhage
Molecular Mechanism
It is believed to exert its effects as an indirect agonist of adrenoceptors
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the peak concentration of this compound in the body is observed within 3-5 hours following ingestion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylhexaneamine can be synthesized through the reductive amination of 4-methylhexan-2-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C.
Industrial Production Methods: Industrial production of methylhexaneamine often involves the same reductive amination process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The final product is purified through distillation and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Methylhexaneamine undergoes several types of chemical reactions, including:
Oxidation: Methylhexaneamine can be oxidized to form corresponding oximes and nitriles.
Reduction: It can be reduced to form secondary and tertiary amines.
Substitution: Methylhexaneamine can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methylhexaneamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on the central nervous system and its potential as a sympathomimetic agent.
Medicine: Investigated for its potential use as a nasal decongestant and in the treatment of hypotension.
Industry: Used in the formulation of dietary supplements and energy-boosting products.
Comparison with Similar Compounds
Amphetamine: Both compounds are central nervous system stimulants, but amphetamine has a stronger effect and higher potential for abuse.
Ephedrine: Similar in its sympathomimetic effects, but ephedrine is more commonly used in the treatment of asthma and nasal congestion.
Phenylephrine: Another nasal decongestant with similar vasoconstrictive properties but less central nervous system stimulation.
Uniqueness: Methylhexaneamine is unique in its combination of mild central nervous system stimulation and effective vasoconstriction, making it suitable for use in both dietary supplements and nasal decongestants .
Properties
IUPAC Name |
4-methylhexan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-6(2)5-7(3)8/h6-7H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHRDLICUYEDAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861715 | |
Record name | 4-Methyl-2-hexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
132.5 °C | |
Record name | 1,3-Dimethylamylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water; very soluble in ethanol, ether, chloroform and dilute acid | |
Record name | 1,3-Dimethylamylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.7655 g/cu cm at 20 °C | |
Record name | 1,3-Dimethylamylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Physiology studies of the compound in the 1940s and 1950s demonstrated its sympathomimetic physiological effects that mimic the action of epinephrine with both peripheral sympathetic neuron and central nervous system effects. These include increases in blood pressure due to the constriction of peripheral blood vessels, increased heart rate due to cardiac stimulation and increased blood sugar levels. | |
Record name | 1,3-Dimethylamylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
105-41-9 | |
Record name | 1,3-Dimethylamylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylhexaneamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dimethylpentylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-2-hexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethylpentylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLHEXANEAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X49C572YQO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,3-Dimethylamylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that 1,3-dimethylpentylamine is found in supplements marketed as "fat burners" or "pre-workout boosters." Is it a natural component of geranium oil, as some labels claim?
A1: Contrary to claims on some product labels, this compound is not naturally found in geranium oil. The research explicitly states that geranium oils do not contain this compound. Products labeled as containing geranium oil but testing positive for this compound are likely adulterated with synthetic versions of the compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.